molecular formula C8H14F2N2O B6205747 [(2,2-difluorocyclohexyl)methyl]urea CAS No. 1859758-91-0

[(2,2-difluorocyclohexyl)methyl]urea

Cat. No.: B6205747
CAS No.: 1859758-91-0
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,2-Difluorocyclohexyl)methyl]urea is a synthetic organic compound with the molecular formula C8H14F2N2O It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2-difluorocyclohexyl)methyl]urea typically involves the reaction of 2,2-difluorocyclohexylmethylamine with an isocyanate or a urea derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by bases such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. The industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(2,2-Difluorocyclohexyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the urea group to amine derivatives.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexylmethylamine.

Scientific Research Applications

[(2,2-Difluorocyclohexyl)methyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which [(2,2-difluorocyclohexyl)methyl]urea exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(2,2-Difluorocyclohexyl)methyl]urea can be compared with other fluorinated urea derivatives, such as:

  • [(2,2-Difluorocyclopentyl)methyl]urea
  • [(2,2-Difluorocycloheptyl)methyl]urea
  • [(2,2-Difluorocyclooctyl)methyl]urea

These compounds share similar structural features but differ in the size of the cycloalkyl ring

Properties

CAS No.

1859758-91-0

Molecular Formula

C8H14F2N2O

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.